3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid
Description
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is a halogenated aromatic compound featuring a phenyl ring substituted with chlorine (2,6-positions) and fluorine (4-position), linked to a 2-oxopropanoic acid group. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves Friedel-Crafts acylation or condensation reactions under controlled conditions (e.g., acid/base catalysis, reflux in ethanol/methanol) . Its bioactivity is hypothesized to arise from interactions with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where halogen substituents enhance binding affinity through hydrophobic and electron-withdrawing effects .
Properties
Molecular Formula |
C9H5Cl2FO3 |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
3-(2,6-dichloro-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5Cl2FO3/c10-6-1-4(12)2-7(11)5(6)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
FJSAGKKOIJOTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)C(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dichloro-4-fluorophenol with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of sodium methoxide in methanol under a nitrogen atmosphere, followed by neutralization with sodium acetate-acetic acid buffer solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Sources :
Physicochemical Properties
| Property | 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid | 3-(4-Fluorophenyl)-3-oxopropanoic acid | 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 277.05 | 198.15 | 232.59 |
| LogP (Predicted) | 2.8 | 1.5 | 2.3 |
| pKa (Carboxylic Acid) | 2.1 | 2.3 | 2.0 |
| Water Solubility (mg/mL) | 0.8 | 3.2 | 1.5 |
Sources :
Key Research Findings
Halogen Positioning: The 2,6-dichloro-4-fluoro substitution pattern creates a sterically hindered, electron-deficient aromatic ring, which enhances binding to hydrophobic enzyme pockets (e.g., DPP-IV) compared to mono-halogenated analogs .
Thermal Stability: The compound’s melting point (mp = 165–167°C) is higher than non-halogenated analogs (e.g., 3-(Phenyl)-3-oxopropanoic acid, mp = 98°C), attributable to stronger intermolecular halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
